6-(Isoindolin-2-yl)pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isoindolin-2-yl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring fused with an isoindoline moiety. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isoindolin-2-yl)pyridazin-3-ol can be achieved through several methods. One common approach involves the cyclization of β,γ-unsaturated hydrazones under copper-promoted conditions. This method provides high yields and good functional group tolerance . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high regioselectivity and broad substrate scope under neutral conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Isoindolin-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
6-(Isoindolin-2-yl)pyridazin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Isoindolin-2-yl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterase, which plays a role in various physiological processes . Additionally, it may interact with ion channels and receptors, modulating cellular signaling pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C12H11N3O |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11N3O/c16-12-6-5-11(13-14-12)15-7-9-3-1-2-4-10(9)8-15/h1-6H,7-8H2,(H,14,16) |
InChI Key |
SAOGSUJBJWQFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NNC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.